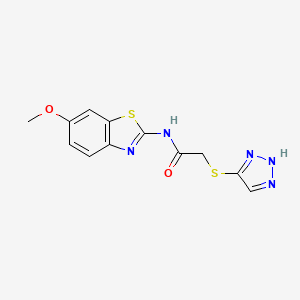![molecular formula C16H17N3O3 B5501962 N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5501962.png)
N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide, also known as EPI-001, is a small molecule inhibitor that has shown potential as a therapeutic agent for the treatment of prostate cancer. EPI-001 works by targeting the androgen receptor (AR), a protein that plays a crucial role in the development and progression of prostate cancer.
作用機序
N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide works by binding to a specific region of the androgen receptor known as the AF-2 domain. This binding prevents the androgen receptor from interacting with coactivator proteins, which are necessary for the activation of genes involved in prostate cancer development and progression. By inhibiting the androgen receptor in this manner, this compound effectively blocks the growth and proliferation of prostate cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has also been shown to have other biochemical and physiological effects. For example, this compound has been shown to reduce the expression of genes involved in inflammation, which may have implications for the treatment of other diseases such as rheumatoid arthritis. This compound has also been shown to reduce the growth of hair follicles, which may have implications for the treatment of male pattern baldness.
実験室実験の利点と制限
One of the major advantages of N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide is its specificity for the androgen receptor, which makes it a potentially safer and more effective therapeutic agent than conventional anti-androgen therapies. However, one limitation of this compound is its relatively low solubility, which can make it difficult to administer in vivo. Additionally, the high cost of synthesis may limit its availability for certain research applications.
将来の方向性
There are several potential future directions for research on N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide. One area of focus could be the development of more efficient synthesis methods to reduce the cost and increase the availability of this compound for research and clinical applications. Another area of focus could be the optimization of dosing regimens and combination therapies to maximize the anti-cancer effects of this compound. Additionally, further research could be conducted to investigate the potential applications of this compound in other diseases beyond prostate cancer.
合成法
The synthesis of N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide involves a multistep process that begins with the reaction of 4-pyridinecarboximidamide with 2-(4-ethylphenoxy)acetic acid. The resulting product is then subjected to a series of chemical reactions, including esterification, amidation, and reduction, to yield this compound. The overall yield of the synthesis process is approximately 5%, and the purity of the final product is greater than 95%.
科学的研究の応用
N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide has been extensively studied in preclinical models of prostate cancer, and has shown promising results in inhibiting the growth and proliferation of prostate cancer cells. This compound has also been shown to be effective in overcoming resistance to conventional anti-androgen therapies, making it a potential treatment option for patients with advanced prostate cancer.
特性
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-ethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-2-12-3-5-14(6-4-12)21-11-15(20)22-19-16(17)13-7-9-18-10-8-13/h3-10H,2,11H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSPJJAZKLOJTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)ON=C(C2=CC=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)OCC(=O)O/N=C(/C2=CC=NC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816146 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-pyridinyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5501882.png)
![N-{5-[(diethylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5501887.png)
![2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5501892.png)
![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5501897.png)

![1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5501913.png)
![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5501920.png)

![4-(4-methyl-1-piperazinyl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5501932.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5501938.png)
![N,N-diethyl-2-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B5501942.png)
![(1R*,2R*,6S*,7S*)-4-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5501946.png)
![1-(3,5-dimethylphenyl)-4-[(methylsulfonyl)acetyl]piperazin-2-one](/img/structure/B5501953.png)
